molecular formula C7H4N4 B2499937 [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1019024-64-6

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B2499937
CAS No.: 1019024-64-6
M. Wt: 144.137
InChI Key: PWBFVMLRMGKYEM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile can be achieved through various methods. One efficient approach involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers short reaction times, high yields, and operational simplicity.

Another method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to synthesize triazolopyridine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is environmentally friendly and provides high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions has also been explored for industrial applications due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    [1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with different substitution patterns.

    [1,2,4]Triazolo[4,3-c]pyridine: A structural isomer with a different arrangement of nitrogen atoms in the ring.

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its specific arrangement of nitrogen atoms and the presence of a cyano group at the 6-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFVMLRMGKYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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